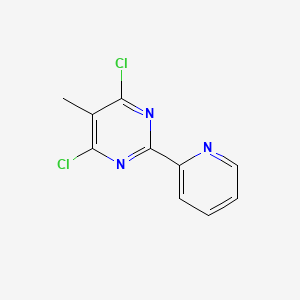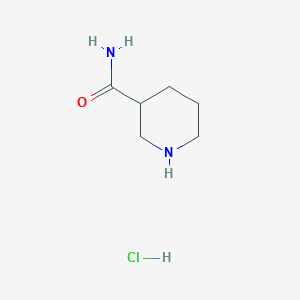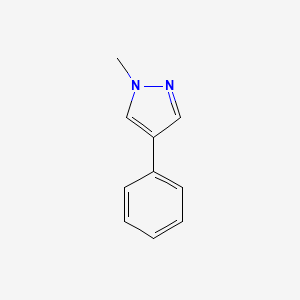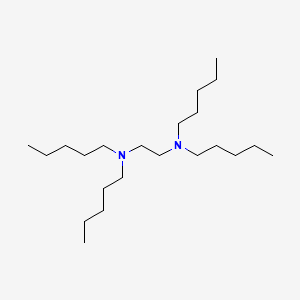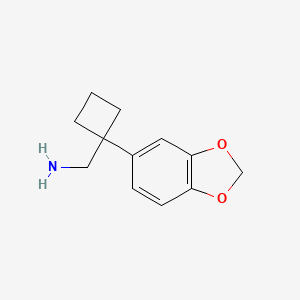
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is a chemical compound that features a benzodioxole moiety attached to a cyclobutanemethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Cyclobutanemethanamine Synthesis: The cyclobutanemethanamine structure can be prepared via a series of reactions starting from cyclobutanone, which undergoes reductive amination to form the desired amine.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the cyclobutanemethanamine through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The cyclobutanemethanamine structure may facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the aliphatic chain structure.
1-(1,3-Benzodioxol-5-yl)-3-aminopropane: Similar aromatic structure with a different amine linkage.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other benzodioxole derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Número CAS |
1026796-48-4 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15NO2/c13-12(4-1-5-12)7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,1,4-5,7-8,13H2 |
Clave InChI |
AQNQWUFQWYLQJL-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(CN)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CC(C1)(CC2=CC3=C(C=C2)OCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


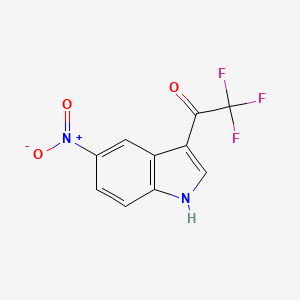
![3-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride](/img/structure/B3045094.png)


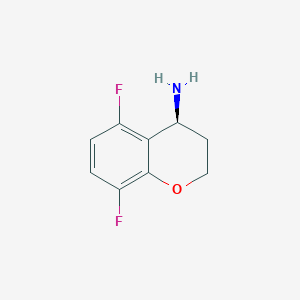


![4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3045104.png)
![Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-](/img/structure/B3045105.png)

